molecular formula C44H26Br4N4 B12298260 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin

Cat. No.: B12298260
M. Wt: 930.3 g/mol
InChI Key: DIYJFQVQTQAXTO-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin is a synthetic porphyrin compound characterized by the presence of four bromophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The bromophenyl substituents in this compound enhance its chemical reactivity and make it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(3-bromophenyl)porphyrin typically involves the condensation of pyrrole with 3-bromobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound. The reaction conditions usually involve refluxing the reactants in a solvent like chloroform or dichloromethane for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

    Sonogashira Coupling: Copper(I) iodide and palladium catalysts are used along with terminal alkynes.

    Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products

The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that can be used in further applications .

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin
  • 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrin
  • 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin

Uniqueness

5,10,15,20-Tetrakis(3-bromophenyl)porphyrin is unique due to the specific positioning of the bromine atoms on the phenyl rings, which influences its reactivity and electronic properties. This makes it particularly suitable for certain types of chemical modifications and applications that other similar compounds may not be as effective for .

Properties

Molecular Formula

C44H26Br4N4

Molecular Weight

930.3 g/mol

IUPAC Name

5,10,15,20-tetrakis(3-bromophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H26Br4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H

InChI Key

DIYJFQVQTQAXTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)Br)C8=CC(=CC=C8)Br)C=C4)C9=CC(=CC=C9)Br)N3

Origin of Product

United States

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